REACTION_CXSMILES
|
Cl.[N:2]([O-])=O.[Na+].[NH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.C([O-])(=O)C.[Na+].[C:18](#[N:22])[CH2:19][C:20]#[N:21]>O.C(O)C>[C:7]1([N:6]=[N:2][CH:19]([C:18]#[N:22])[C:20]#[N:21])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:1.2,4.5|
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Name
|
|
Quantity
|
17.84 mL
|
Type
|
reactant
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Smiles
|
Cl
|
Name
|
|
Quantity
|
7.409 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
ice
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
11.099 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
7.049 g
|
Type
|
reactant
|
Smiles
|
C(CC#N)#N
|
Name
|
|
Quantity
|
6.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 0° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
WAIT
|
Details
|
After 2 h at 0° C.
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate was filtered off with suction
|
Type
|
WASH
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Details
|
washed with water (107 ml)
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
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C1(=CC=CC=C1)N=NC(C#N)C#N
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |